1-(prop-2-yn-1-yl)adamantane
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Overview
Description
1-(prop-2-yn-1-yl)adamantane is a chemical compound characterized by the presence of an adamantane core substituted with a prop-2-yn-1-yl group. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The prop-2-yn-1-yl group introduces an alkyne functionality, which adds to the compound’s reactivity and versatility in synthetic chemistry.
Preparation Methods
The synthesis of 1-(prop-2-yn-1-yl)adamantane typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-bromoadamantane with propargyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, yielding this compound .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and reaction vessels.
Chemical Reactions Analysis
1-(prop-2-yn-1-yl)adamantane undergoes various chemical reactions due to the presence of the alkyne group. Some notable reactions include:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) as a catalyst can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while cycloaddition forms triazoles.
Scientific Research Applications
1-(prop-2-yn-1-yl)adamantane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and neuroprotective properties.
Medicine: Some derivatives of adamantane, such as amantadine and memantine, are used in the treatment of neurological disorders. Research into similar compounds continues to explore their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)adamantane and its derivatives often involves interactions with specific molecular targets. For example, amantadine, a derivative of adamantane, acts as an NMDA receptor antagonist, modulating glutamatergic neurotransmission in the brain. This mechanism is beneficial in the treatment of Parkinson’s disease and other neurological conditions .
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)adamantane can be compared to other adamantane derivatives such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Bromantane: A psychostimulant with neuroprotective properties.
The uniqueness of this compound lies in its alkyne functionality, which provides additional reactivity compared to other adamantane derivatives. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmaceutical development .
Properties
CAS No. |
343857-51-2 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-prop-2-ynyladamantane |
InChI |
InChI=1S/C13H18/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h1,10-12H,3-9H2 |
InChI Key |
YGMWGIQNYLNHHN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC12CC3CC(C1)CC(C3)C2 |
Purity |
95 |
Origin of Product |
United States |
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